Cas no 3769-84-4 (4'-Nitro-2-phenylacetophenone)

4'-Nitro-2-phenylacetophenone is a nitro-substituted aromatic ketone with the molecular formula C₁₄H₁₁NO₃. This compound is characterized by its phenylacetophenone backbone and a nitro group at the para position of one phenyl ring, enhancing its reactivity in organic synthesis. It serves as a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, particularly in reactions involving nucleophilic substitution or reduction to yield amines. Its crystalline form and well-defined structure ensure consistent performance in synthetic applications. The nitro group also facilitates further functionalization, making it a versatile building block for complex molecular architectures. Suitable for controlled laboratory use under standard safety protocols.
4'-Nitro-2-phenylacetophenone structure
4'-Nitro-2-phenylacetophenone structure
Product Name:4'-Nitro-2-phenylacetophenone
CAS No:3769-84-4
MF:C14H11NO3
MW:241.242043733597
MDL:MFCD02260681
CID:1068611
PubChem ID:10879279
Update Time:2025-06-08

4'-Nitro-2-phenylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-Nitro-2-phenylacetophenone
    • 1-(4-nitrophenyl)-2-phenylethanone
    • 4-nitro-deoxybenzoin
    • 4-Nitro-desoxybenzoin
    • Ethanone,1-(4-nitrophenyl)-2-phenyl
    • p-nitrodeoxybenzoin
    • p-nitrophenyl benzyl ketone
    • 3769-84-4
    • DTXSID60446900
    • AKOS000282732
    • SCHEMBL199347
    • FS-6567
    • MFCD02260681
    • Ethanone, 1-(4-nitrophenyl)-2-phenyl-
    • MDL: MFCD02260681
    • Inchi: 1S/C14H11NO3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2
    • InChI Key: KWRIWTMLSQASGM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)[N+](=O)[O-])CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.07400
  • Monoisotopic Mass: 241.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Density: 1.246
  • Boiling Point: 395.8°C at 760 mmHg
  • Flash Point: 188.3°C
  • Refractive Index: 1.612
  • PSA: 62.89000
  • LogP: 3.54340

4'-Nitro-2-phenylacetophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Nitro-2-phenylacetophenone Pricemore >>

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A2B Chem LLC
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